What is the chemical structure of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine
What is the chemical structure of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine
An In-Depth Technical Guide to Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine
This guide provides a comprehensive technical overview of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine, a novel secondary amine incorporating both a bioactive furan moiety and a structurally complex substituted butenyl chain. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It will cover the compound's structure, a proposed synthetic pathway with detailed protocols, and a thorough analysis of its expected spectroscopic characteristics.
Introduction and Scientific Context
Furan-containing compounds are of significant interest in medicinal chemistry, forming the core scaffold of numerous pharmacologically active molecules.[1] The furan ring serves as a versatile bioisostere for phenyl groups, offering modified electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] Secondary and tertiary amines are also crucial functional groups in a vast array of pharmaceuticals and biologically active compounds. The combination of a furan moiety with a complex amine side chain, as seen in Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine, presents an intriguing scaffold for the exploration of new chemical entities with potential therapeutic applications.
This guide will provide a detailed examination of this specific molecule, from its fundamental structure to a plausible and detailed synthetic route and in-depth spectroscopic analysis.
Chemical Structure and Properties
The chemical structure of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is characterized by a central nitrogen atom bonded to a furan-2-ylmethyl group and a 3-methyl-1-p-tolyl-but-3-enyl group.
| Property | Value |
| IUPAC Name | Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine |
| CAS Number | 436087-19-3[2][3] |
| Molecular Formula | C₁₉H₂₃NO |
| Molecular Weight | 281.40 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)C(CC(=C)C)NCC2=CC=CO2 |
| InChI Key | InChI=1S/C19H23NO/c1-15(2)11-17(16-7-9-18(3)10-8-16)20-13-19-6-5-12-21-19/h5-10,12,17,20H,2,11,13H2,1,3-4H3 |
digraph "Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"];
// Define positions for atoms N1 [pos="0,0!"]; C1 [pos="-1.2,0.5!"]; C2 [pos="-2.4,0!"]; C3 [pos="-2.4,-1.2!"]; O1 [pos="-1.2,-1.8!"]; C4 [pos="-0.3,-1.2!"]; C5 [pos="1.2,0.5!"]; C6 [pos="2.4,0!"]; C7 [pos="3.6,0.5!"]; C8 [pos="3.6,1.7!"]; C9 [pos="2.4,2.2!"]; C10 [pos="1.2,1.7!"]; C11 [pos="2.4,3.4!"]; C12 [pos="1.2,-1!"]; C13 [pos="2.4,-1.5!"]; C14 [pos="0,-1.5!"]; C15 [pos="3.6,-1!"]; C16 [pos="0,-2.7!"];
// Define edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- O1; O1 -- C4; C4 -- C1; N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C6; C9 -- C11; C5 -- C12; C12 -- C13; C13 -- C14; C14 -- C12; C13 -- C15; C14 -- C16; }
Caption: Chemical structure of the target compound.
Proposed Synthesis Pathway
A logical and efficient approach to the synthesis of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a two-step process involving the initial synthesis of the key amine intermediate, (3-methyl-1-p-tolyl-but-3-enyl)-amine, followed by its reductive amination with furfural.
Synthesis of the Amine Intermediate
The synthesis of (3-methyl-1-p-tolyl-but-3-enyl)-amine can be achieved through a multi-step sequence starting from commercially available p-tolualdehyde.
Caption: Proposed workflow for the synthesis of the amine intermediate.
Step-by-step Protocol:
-
Grignard Reaction: To a solution of p-tolualdehyde in anhydrous THF, slowly add a solution of isopropenylmagnesium bromide at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether.
-
Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone, 1-(p-tolyl)-3-methyl-but-3-en-1-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane (DCM).
-
Reductive Amination: The ketone is converted to the primary amine via reductive amination. This can be achieved by treating the ketone with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation over a nickel or palladium catalyst.[4][5]
Final Reductive Amination
The final target molecule is synthesized by the reductive amination of furfural with the previously synthesized (3-methyl-1-p-tolyl-but-3-enyl)-amine.
Caption: Workflow for the final reductive amination step.
Step-by-step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve furfural (1.0 eq) and (3-methyl-1-p-tolyl-but-3-enyl)-amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The use of a dehydrating agent like molecular sieves can drive this equilibrium forward.[6]
-
Reduction: The reaction mixture is then treated with a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations as it is mild and selective for the imine in the presence of the aldehyde.[6][7] Alternatively, sodium borohydride (NaBH₄) can be added portion-wise to the pre-formed imine at 0°C.[1]
-
Work-up and Purification: After the reaction is complete, it is quenched with a basic aqueous solution (e.g., saturated NaHCO₃). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine.
Spectroscopic and Analytical Characterization
The structure of the synthesized compound should be unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on the known values for its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | d | 1H | H5 proton of furan ring |
| ~7.10-7.20 | d | 2H | Aromatic protons ortho to the methyl group on the p-tolyl ring |
| ~7.00-7.10 | d | 2H | Aromatic protons meta to the methyl group on the p-tolyl ring |
| ~6.20-6.30 | dd | 1H | H4 proton of furan ring |
| ~6.10-6.20 | d | 1H | H3 proton of furan ring |
| ~4.80-4.90 | s | 1H | Vinylic proton of the isopropenyl group |
| ~4.70-4.80 | s | 1H | Vinylic proton of the isopropenyl group |
| ~3.60-3.70 | s | 2H | Methylene protons of the furfuryl group (-CH₂-N) |
| ~3.40-3.50 | t | 1H | Methine proton on the butenyl chain (-CH(Ar)-N) |
| ~2.30 | s | 3H | Methyl protons of the p-tolyl group |
| ~2.00-2.20 | m | 2H | Methylene protons on the butenyl chain (-CH-CH₂-C=) |
| ~1.70 | s | 3H | Methyl protons of the isopropenyl group |
| ~1.50-1.60 | br s | 1H | Amine proton (-NH-) |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~152-154 | C2 of furan ring |
| ~144-146 | C5 of furan ring |
| ~142-144 | Quaternary carbon of the isopropenyl group |
| ~136-138 | Quaternary carbon of the p-tolyl ring (ipso- to methyl) |
| ~135-137 | Quaternary carbon of the p-tolyl ring (ipso- to butenyl) |
| ~129-130 | Aromatic CH of the p-tolyl ring |
| ~127-128 | Aromatic CH of the p-tolyl ring |
| ~112-114 | Vinylic CH₂ of the isopropenyl group |
| ~110-111 | C4 of furan ring |
| ~107-108 | C3 of furan ring |
| ~60-62 | Methine carbon on the butenyl chain (-CH(Ar)-N) |
| ~48-50 | Methylene carbon of the furfuryl group (-CH₂-N) |
| ~40-42 | Methylene carbon on the butenyl chain (-CH-CH₂-C=) |
| ~22-24 | Methyl carbon of the isopropenyl group |
| ~21 | Methyl carbon of the p-tolyl group |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch (secondary amine) |
| ~3100-3150 | C-H stretch (furan ring) |
| ~3000-3100 | C-H stretch (aromatic and vinylic) |
| ~2850-2960 | C-H stretch (aliphatic) |
| ~1640-1660 | C=C stretch (vinylic) |
| ~1500-1600 | C=C stretch (aromatic and furan ring) |
| ~1000-1300 | C-N stretch and C-O-C stretch (furan ring) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 281 | [M]⁺ (Molecular ion) |
| 266 | [M - CH₃]⁺ |
| 184 | [M - C₇H₇]⁺ (loss of tolyl group) |
| 121 | [C₈H₉N]⁺ (fragment from cleavage alpha to the nitrogen on the butenyl side) |
| 91 | [C₇H₇]⁺ (tropylium ion from the p-tolyl group) |
| 81 | [C₅H₅O]⁺ (furfuryl cation) |
Potential Applications and Research Directions
The unique combination of a furan ring and a substituted amine structure in Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine suggests several potential areas of application:
-
Drug Discovery: The furan nucleus is present in a wide range of pharmaceuticals. The novel side chain of this molecule could lead to new interactions with biological targets.
-
Agrochemicals: Many pesticides and herbicides contain furan and amine moieties. This compound could be a lead structure for the development of new agrochemicals.
-
Materials Science: Furan-based compounds are being explored as renewable building blocks for polymers and resins. The amine functionality could be used for cross-linking or further functionalization.
Safety and Handling
Furan and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used in the synthesis.
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